1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine
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Overview
Description
1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the fluoro and methoxy groups on the benzyl ring enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-fluoro-2-methoxybenzyl chloride, is prepared by reacting 3-fluoro-2-methoxybenzyl alcohol with thionyl chloride.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidin-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzyl)piperidin-4-amine: Similar structure but lacks the methoxy group.
1-(2-Methoxybenzyl)piperidin-4-amine: Similar structure but lacks the fluoro group.
1-(3-Methoxybenzyl)piperidin-4-amine: Similar structure but lacks the fluoro group.
Uniqueness
1-(3-Fluoro-2-methoxybenzyl)piperidin-4-amine is unique due to the presence of both fluoro and methoxy groups on the benzyl ring. This combination enhances its chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-fluoro-2-methoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-10(3-2-4-12(13)14)9-16-7-5-11(15)6-8-16/h2-4,11H,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVRZIQXOGQXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CN2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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